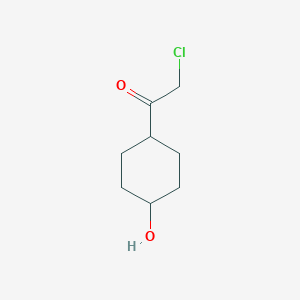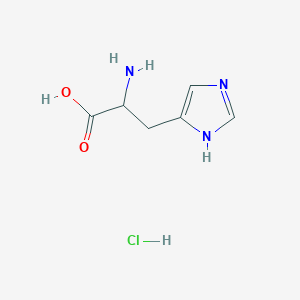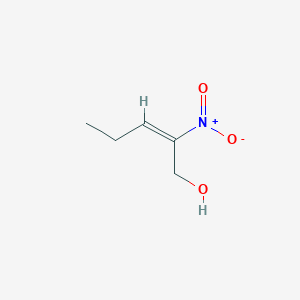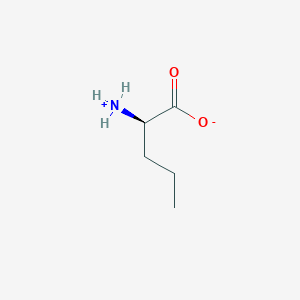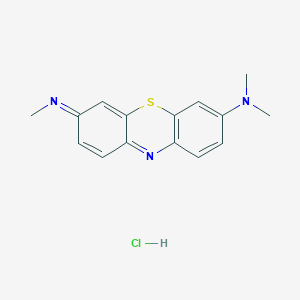
Azure B
Descripción general
Descripción
Azure B is a metabolite of methylene blue (MB), a compound with a wide range of medical applications due to its ability to interact with various cellular and molecular targets. As a monodemethylated derivative of MB, azure B shares some of the biological activities and pharmacological effects of its parent compound. It has been studied for its potential role in the pharmacology and toxicology of MB, particularly in the context of monoamine oxidase (MAO) inhibition, which may contribute to both the therapeutic and adverse effects of MB .
Synthesis Analysis
The electrochemical synthesis of azure B has been explored through various studies. It involves the polymerization of azure B in an aqueous sulfuric acid solution using cyclic voltammetry. This process results in the formation of a dark blue film known as poly(azure B), which exhibits good electrochemical reversibility and fast charge transfer capabilities. The polymerization process and the properties of the resulting poly(azure B) have been characterized using different techniques, including UV-visible spectroscopy, FT-IR spectroscopy, and scanning electron microscopy .
Molecular Structure Analysis
The molecular structure of azure B and its polymeric form, poly(azure B), have been investigated through spectroscopic methods. The UV-visible and FT-IR spectra of poly(azure B) differ from those of the monomeric azure B, indicating changes in the molecular structure upon polymerization. Additionally, the polymerization mechanism has been proposed based on the observed electrochemical and spectroscopic data .
Chemical Reactions Analysis
Azure B has been shown to inhibit both MAO-A and MAO-B isozymes, with a higher potency for MAO-A inhibition. This inhibition is reversible, and azure B is found to be a more potent inhibitor than methylene blue itself. Furthermore, azure B also inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes relevant to neurodegenerative disorders like Alzheimer's disease. The inhibitory effects on these enzymes are likely competitive and reversible .
Physical and Chemical Properties Analysis
The physical and chemical properties of azure B and its polymerized form have been extensively studied. Poly(azure B) shows good electrochemical stability and reversibility, with a fast charge transfer ability in various pH conditions. The polymer film contains irregular nano-pores, which could be useful for biosensor applications. The electrochemical behavior of poly(azure B) is diffusion-controlled, and its conductivity and activation energies for redox reactions have been determined. The degradation of azure B by electrochemical advanced oxidation processes (EAOPs) follows pseudo-first-order kinetics, leading to the formation of aromatic by-products and eventually mineralization to CO2 and inorganic ions .
Aplicaciones Científicas De Investigación
1. Environmental Science and Pollution Research
- Application : Azure B is used in the study of the electrochemical degradation of dyes in aqueous solutions .
- Methods : The study used electrochemical advanced oxidation processes (EAOPs), electro-Fenton, and anodic oxidation processes, using Pt/carbon-felt and boron-doped diamond (BDD)/carbon-felt cells with H2O2 electrogeneration .
- Results : The oxidative degradation of azure B by the electrochemically generated hydroxyl radicals ( • OH) follows a pseudo-first-order kinetics. The absolute rate constant of azure B hydroxylation reaction was determined by competition kinetics method and found to be 1.19×10^9 M^−1 s^−1 .
2. Biological Experiments
- Application : Azure B eosinate is a multifunctional dye used in biological experiments .
- Methods : Dyes like Azure B eosinate can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology and monitor microorganisms .
- Results : The applications of Azure B eosinate range from basic scientific research to clinical diagnostics .
3. AI-Driven Material Discovery
- Application : Azure B is used in the discovery of new materials for better batteries .
- Methods : Microsoft’s Azure Quantum Elements platform was used to screen over 32 million candidates using advanced AI models . The process involved digitally screening potential materials and identifying stable candidates .
- Results : The team identified a new material, unknown to us and not present in nature, with potential for resource-efficient batteries . This process, which would traditionally take years, was accelerated to just days .
4. High-Performance Computing
- Application : Azure B is used in high-performance computing to speed up scientific discovery .
- Methods : Scientists at the Pacific Northwest National Laboratory (PNNL) used Azure Quantum Elements to identify around 500,000 stable materials in a few days . The new battery material was found among 32 million potential inorganic materials .
- Results : The collaboration resulted in the discovery of a new solid electrolyte for battery development in just 80 hours . This work paves the way for speeding up solutions for urgent sustainability, pharmaceutical, and other challenges .
5. Accelerating Scientific Discovery
- Application : Azure B is used to accelerate scientific discovery by integrating the latest breakthroughs in high-performance computing (HPC), artificial intelligence, and quantum computing .
- Methods : Azure Quantum Elements, a product of Azure B, is used to reduce time to impact and costs by accelerating the R&D pipeline and bringing innovative products to market more quickly . It also dramatically increases the search space for new materials, with the potential to scale from thousands of candidates to tens of millions .
- Results : Azure Quantum Elements has been able to speed up certain chemistry simulations by 500,000 times, which is like compressing a year into one minute .
6. Environmental Science and Pollution Research
- Application : Azure B is used in the study of the electrochemical degradation of dyes in aqueous solutions .
- Methods : The study used electrochemical advanced oxidation processes (EAOPs), electro-Fenton, and anodic oxidation processes, using Pt/carbon-felt and boron-doped diamond (BDD)/carbon-felt cells with H2O2 electrogeneration .
- Results : The oxidative degradation of azure B by the electrochemically generated hydroxyl radicals ( • OH) follows a pseudo-first-order kinetics. The absolute rate constant of azure B hydroxylation reaction was determined by competition kinetics method and found to be 1.19×10^9 M^−1 s^−1 .
Safety And Hazards
Azure B is a chemical substance and like all chemicals, it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S.ClH/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDJEIWCTMMZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040158, DTXSID40944111 | |
| Record name | Azure B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azure B | |
CAS RN |
531-55-5, 1231958-32-9 | |
| Record name | Azure B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azure B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azure B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylamino-7-dimethylaminophenothiazin-5-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZURE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8BEL8WQV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



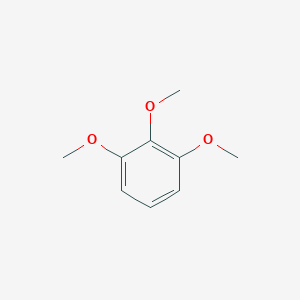
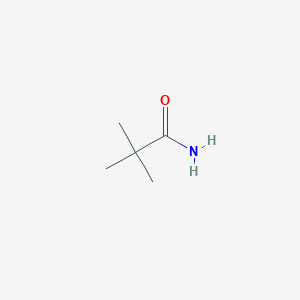
![7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole](/img/structure/B147660.png)
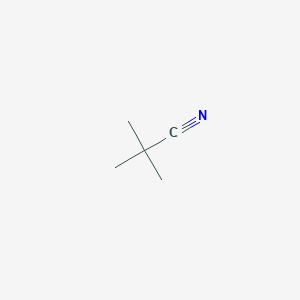
![N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B147663.png)
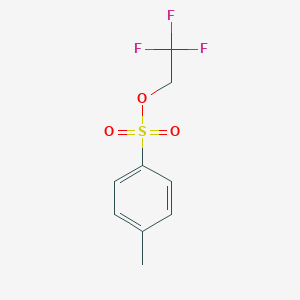
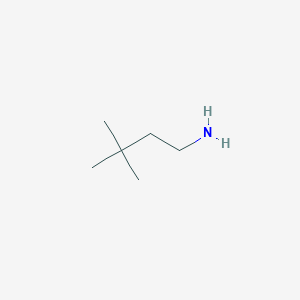
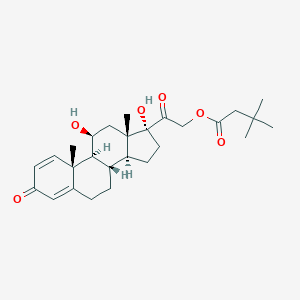
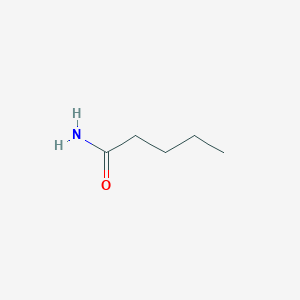
![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)
